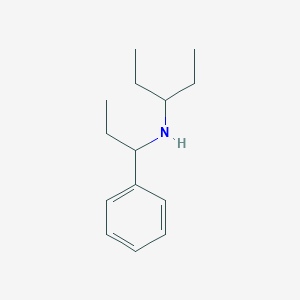

(Pentan-3-yl)(1-phenylpropyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

N-(1-phenylpropyl)pentan-3-amine |

InChI |

InChI=1S/C14H23N/c1-4-13(5-2)15-14(6-3)12-10-8-7-9-11-12/h7-11,13-15H,4-6H2,1-3H3 |

InChI Key |

ZQZCXONKZHTZQD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC(CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pentan 3 Yl 1 Phenylpropyl Amine

Strategies for Carbon-Nitrogen Bond Formation in Secondary Amine Construction

The creation of the C-N bond in secondary amines like (pentan-3-yl)(1-phenylpropyl)amine can be achieved through several strategic approaches. Two of the most prominent and versatile methods are reductive amination and direct N-alkylation of primary amines.

Reductive Amination Protocols for the Synthesis of this compound

Reductive amination is a highly effective and widely used method for synthesizing secondary amines. youtube.comrsc.org This process involves the reaction of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced to the target secondary amine. youtube.commasterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of 1-phenylpropan-1-one with pentan-3-amine.

Catalytic hydrogenation represents a classic and efficient method for the reduction of the imine intermediate formed during reductive amination. rsc.org This approach typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. nih.gov The reaction is versatile and can be applied to a wide range of substrates. nih.gov Transfer hydrogenation, a variation of this method, utilizes a hydrogen donor like formic acid or its salts in the presence of a catalyst, often an iridium or ruthenium complex. nih.govmdma.chliv.ac.uk This can offer milder reaction conditions and enhanced chemoselectivity. nih.govliv.ac.uk The pH of the reaction medium can be a critical parameter for achieving high catalytic activity and selectivity. nih.gov

Table 1: Catalysts for Reductive Amination

| Catalyst | Hydrogen Source | Key Features |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Widely used, effective for various substrates. |

| Raney Nickel | H₂ gas | Cost-effective, highly active catalyst. |

| Iridium Complexes | Formate | High turnover frequencies, mild conditions. liv.ac.uk |

Borohydride (B1222165) reagents are another cornerstone of reductive amination, offering a range of reactivity and selectivity. organic-chemistry.org Sodium borohydride (NaBH₄) is a common and cost-effective choice, often used in conjunction with an acid catalyst. tandfonline.com For enhanced selectivity, milder reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed. masterorganicchemistry.comacs.org These reagents are particularly advantageous as they can selectively reduce the imine in the presence of the starting ketone, allowing for a one-pot reaction. masterorganicchemistry.comacs.org The choice of solvent can also play a crucial role; for instance, sodium borohydride in 2,2,2-trifluoroethanol (B45653) has been shown to be effective without the need for a catalyst. organic-chemistry.org

Table 2: Common Borohydride Reagents in Reductive Amination

| Reagent | Key Characteristics |

|---|---|

| Sodium Borohydride (NaBH₄) | Cost-effective, requires acidic conditions for imine reduction. tandfonline.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over ketones, toxic cyanide byproduct. masterorganicchemistry.com |

Chemoselectivity is a critical aspect of reductive amination, referring to the preferential reaction of the reducing agent with the imine over the carbonyl group. ethz.chslideshare.net The use of selective reducing agents like sodium triacetoxyborohydride is a key strategy to address this challenge. acs.org Furthermore, reaction conditions can be optimized to favor the desired transformation. For example, systems like InCl₃/Et₃SiH/MeOH have been developed for highly chemoselective reductive amination that tolerates a variety of functional groups. organic-chemistry.org

Regioselectivity, the control over which position a reaction occurs, is also important. In the synthesis of this compound, the reaction between 1-phenylpropan-1-one and pentan-3-amine is designed to form the desired constitutional isomer. The inherent reactivity of the carbonyl group on 1-phenylpropan-1-one and the nitrogen on pentan-3-amine directs the formation of the specific C-N bond.

Alkylation Reactions for the Formation of this compound

Direct alkylation of a primary amine with an alkyl halide is another fundamental approach to synthesizing secondary amines. wikipedia.org This method involves a nucleophilic substitution reaction where the amine acts as the nucleophile. wikipedia.org

The direct N-alkylation of pentan-3-amine with a 1-phenylpropyl halide (e.g., 1-bromo-1-phenylpropane) could theoretically yield this compound. However, a significant challenge in this approach is the potential for overalkylation, where the newly formed secondary amine reacts further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. wikipedia.orggoogle.com

To circumvent this issue, various strategies have been developed to promote selective mono-N-alkylation. One effective method involves the use of cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide, which have been shown to favor the formation of secondary amines. google.comorganic-chemistry.org The use of bulky alkyl groups on the primary amine can also sterically hinder further alkylation. Additionally, employing a large excess of the primary amine can statistically favor monoalkylation.

Strategies for Avoiding Overalkylation in Secondary Amine Synthesis

Direct alkylation of amines with alkyl halides is notoriously difficult to control. prepchem.com When a primary amine is alkylated, the resulting secondary amine is often more nucleophilic than its precursor, leading to further reaction to form a tertiary amine. quora.com To achieve selective mono-alkylation, several techniques can be employed.

Reductive Amination: A highly effective and widely used method to avoid overalkylation is reductive amination. prepchem.comwikipedia.org This process involves the reaction of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced to the target secondary amine. prepchem.com The key advantage is that the imine is formed in a controlled manner and can only be reduced once, thus preventing multiple alkylations. prepchem.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the carbonyl starting material. prepchem.com

Stoichiometric Control and Reaction Conditions: Careful control of stoichiometry, such as using a large excess of the primary amine, can favor the formation of the secondary amine. However, this approach can be atom-uneconomical. Adjusting reaction conditions, including temperature, solvent, and the choice of base, can also influence the selectivity of the alkylation reaction. Lowering the reaction temperature can sometimes be effective in preventing overalkylation with highly reactive electrophiles. google.com

Use of Protecting Groups: Another strategy involves the use of protecting groups on the primary amine. thermofisher.com By introducing a removable group that reduces the nucleophilicity of the nitrogen atom, the amine can be selectively alkylated once. Subsequent removal of the protecting group yields the desired secondary amine. Common protecting groups for amines include carbamates like Cbz (carboxybenzyl) and Boc (tert-butyloxycarbonyl), or sulfonamides like Ts (tosyl). thermofisher.com

N-Aminopyridinium Salts as Ammonia (B1221849) Surrogates: A more recent approach utilizes N-aminopyridinium salts as ammonia surrogates. quora.comgoogle.com These salts can be alkylated, and subsequent in situ depyridylation affords secondary amines without the formation of overalkylation products. quora.comgoogle.com This method is particularly advantageous as the N-alkyl-N-pyridinium amine formed after the initial alkylation is a less reactive nucleophile, thus preventing further reaction. google.com

| Strategy | Description | Key Advantages |

| Reductive Amination | Reaction of a primary amine with a ketone/aldehyde to form an imine, followed by reduction. prepchem.com | High selectivity, avoids multiple alkylations. prepchem.com |

| Stoichiometric Control | Using a large excess of the primary amine. | Simple to implement. |

| Protecting Groups | Temporarily blocking the amine to allow for single alkylation. thermofisher.com | High selectivity for mono-alkylation. thermofisher.com |

| N-Aminopyridinium Salts | Use of ammonia surrogates that undergo self-limiting alkylation. quora.comgoogle.com | Prevents overalkylation, applicable to complex molecules. quora.comgoogle.com |

Solid-Phase Synthesis Approaches for Secondary Amines

Solid-phase synthesis offers significant advantages for the preparation of secondary amines, including simplified purification and the potential for high-throughput synthesis. orgsyn.orgfishersci.ca In this method, one of the reactants is covalently attached to a solid support, typically a polymer resin. fishersci.ca

A common solid-phase approach for secondary amine synthesis involves the use of a polymer-supported triphenylphosphine (B44618) reagent. orgsyn.orgwikipedia.org In this method, an alkyl azide (B81097) reacts with the polymer-bound triphenylphosphine to form an iminophosphorane intermediate. orgsyn.org This intermediate is then alkylated with an alkyl halide. orgsyn.org Subsequent hydrolysis releases the desired secondary amine into the solution, while the triphenylphosphine oxide byproduct remains attached to the solid support, allowing for easy separation. orgsyn.orgwikipedia.org A key benefit of this method is the absence of dialkylated byproducts. orgsyn.org

Reductive amination can also be adapted for solid-phase synthesis. researchgate.net For instance, a primary amine can be immobilized on a resin and then reacted with an aldehyde in solution. Subsequent reduction yields the resin-bound secondary amine, which can then be cleaved to afford the final product. This approach has been utilized in the creation of diverse libraries of molecules containing secondary amine moieties. researchgate.net

Cross-Coupling Methodologies for C-N Bond Construction

Cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, offering alternatives to traditional nucleophilic substitution and reductive amination methods.

Transition Metal-Catalyzed Amination (e.g., Buchwald-Hartwig Type)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. orgsyn.orggoogle.com This reaction enables the coupling of amines with aryl halides or pseudohalides (like triflates) to form aryl amines. orgsyn.orggoogle.com

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. prepchem.com A base is then used to deprotonate the amine, leading to the formation of a palladium-amido complex. prepchem.com Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst. prepchem.com

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. prepchem.com For the synthesis of secondary amines, particularly those involving sterically hindered reactants, bulky and electron-rich phosphine (B1218219) ligands are often employed. wikipedia.org Ligands such as RuPhos and BrettPhos have demonstrated broad applicability and high efficiency for the coupling of both primary and secondary amines with a wide range of aryl and heteroaryl halides. google.comthermofisher.com The use of these advanced ligands allows the reactions to be performed under milder conditions and with lower catalyst loadings. google.com

| Catalyst System Component | Role in Buchwald-Hartwig Amination |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. prepchem.com |

| Phosphine Ligand | Stabilizes the palladium catalyst and facilitates the catalytic cycle. prepchem.com |

| Base | Promotes the deprotonation of the amine. prepchem.com |

| Aryl Halide/Pseudohalide | The electrophilic coupling partner. orgsyn.org |

| Amine | The nucleophilic coupling partner. orgsyn.org |

Photoredox-Catalyzed C-N Coupling

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the formation of C-N bonds under mild conditions. google.com These reactions utilize a photocatalyst, often an iridium or ruthenium complex, that becomes highly oxidizing or reducing upon excitation with visible light. youtube.com

One approach involves a dual catalytic system combining a photoredox catalyst with a nickel catalyst. wikipedia.orggoogle.com In this system, the photocatalyst can facilitate the formation of radical intermediates from the amine and/or the alkyl halide, which then engage in the nickel-catalyzed cross-coupling cycle. researchgate.net This dual catalysis approach has been successfully applied to the coupling of aryl halides with amines. wikipedia.orggoogle.com

Multicomponent reactions mediated by visible light also provide a streamlined route to secondary amines. orgsyn.org For example, an imine, generated in situ from an aldehyde and a primary amine, can be coupled with an unactivated alkyl iodide in the presence of a manganese-based photocatalyst. orgsyn.org This three-component reaction allows for the efficient synthesis of a diverse range of secondary amines. orgsyn.org Another photoredox-catalyzed four-component reaction enables the synthesis of complex secondary amines by the simultaneous formation of three new single bonds (C-S, C-N, and C-C). guidechem.com

Precursor Chemistry for this compound Components

The synthesis of the target molecule, this compound, would likely proceed via the coupling of two key precursors: pentan-3-amine and a 1-phenylpropyl fragment, typically derived from propiophenone (B1677668).

Synthesis of Pentan-3-amine and Related Fragments

Pentan-3-amine, also known as 1-ethylpropylamine, is a primary aliphatic amine. wikipedia.org A straightforward and atom-economical synthesis of pentan-3-amine is the reductive amination of diethyl ketone with ammonia. This reaction involves the formation of an imine intermediate from diethyl ketone and ammonia, which is then reduced to the final amine product.

Alternative methods for synthesizing primary amines, which could be adapted for pentan-3-amine, include the Gabriel synthesis. This method utilizes the phthalimide (B116566) anion as an ammonia surrogate, which is alkylated with a suitable alkyl halide (e.g., 3-bromopentane). Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide yields the pure primary amine, avoiding overalkylation. libretexts.org Another approach involves the reaction of an alkyl halide with sodium azide, followed by reduction of the resulting alkyl azide with a reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

| Precursor | Synthetic Method | Description |

| Pentan-3-amine | Reductive amination of diethyl ketone | Reaction with ammonia followed by reduction. |

| Pentan-3-amine | Gabriel Synthesis | Alkylation of potassium phthalimide with 3-bromopentane (B47287) followed by hydrolysis. libretexts.org |

| Propiophenone | Friedel-Crafts Acylation | Reaction of benzene (B151609) with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid. orgsyn.org |

| Propiophenone | Ketonization of Carboxylic Acids | Vapor-phase reaction of benzoic acid and propionic acid over a metal oxide catalyst. wikipedia.org |

The other key precursor is the 1-phenylpropyl fragment. This can be introduced via the reductive amination of propiophenone (1-phenylpropan-1-one) with pentan-3-amine. Propiophenone is a commercially available aryl ketone that can be synthesized through various methods. wikipedia.org The classical approach is the Friedel-Crafts acylation of benzene with either propionyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride. orgsyn.org An alternative commercial method involves the high-temperature, vapor-phase ketonization of benzoic acid and propionic acid over a catalyst like calcium acetate (B1210297) and alumina. wikipedia.org

Synthesis of 1-Phenylpropylamine and its Stereoisomers

The precursor 1-phenylpropylamine is a chiral primary amine, and its stereochemical purity is paramount for the synthesis of specific stereoisomers of the final product, this compound. The synthesis of enantiomerically pure 1-phenylpropylamine can be achieved through several advanced methods, including asymmetric synthesis using biocatalysts and the resolution of racemic mixtures.

Asymmetric Synthesis using Transaminases

A highly efficient and environmentally benign approach to chiral amines is through the use of transaminases (TAs). These enzymes catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone. For the synthesis of (S)-1-phenylpropylamine, an (S)-selective ω-transaminase can be employed to convert 1-phenyl-1-propanone (propiophenone) into the desired amine with high enantioselectivity. rsc.orgnih.gov

The reaction typically uses an amino donor such as L-alanine. A key challenge in transaminase-catalyzed reactions is the unfavorable equilibrium, which can be overcome by using a high concentration of the amino donor or by removing the pyruvate (B1213749) byproduct. nih.gov The use of whole-cell biocatalysts often simplifies the process and can improve yields. nih.gov Recent advancements in protein engineering have led to the development of transaminase variants with enhanced activity and substrate scope, allowing for the efficient synthesis of bulky chiral amines like 1-phenylpropylamine. rsc.org

Interactive Data Table: Asymmetric Synthesis of 1-Phenylpropylamine and Analogs using Transaminases

| Enzyme Source | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Vibrio fluvialis JS17 (ω-TA) | Benzylacetone | L-Alanine | 90.2 | >99 (S) | nih.gov |

| Engineered Paraburkholderia phymatum (BPTA mutant) | Propiophenone | (S)-α-Methylbenzylamine | 94.4 | >99.9 (S) | rsc.org |

| Immobilized whole-cell (R)-transaminase | 1-Phenylpropan-2-one | Isopropylamine | 88-89 | >99 (R) | nih.govrsc.org |

Optical Resolution of Racemic 1-Phenylpropylamine

Another common strategy to obtain enantiomerically pure 1-phenylpropylamine is the resolution of a racemic mixture. This involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. libretexts.org After separation, the desired enantiomer of the amine is liberated from its salt by treatment with a base.

Commonly used chiral resolving agents for racemic amines include chiral carboxylic acids like (+)-tartaric acid, (-)-malic acid, and (-)-mandelic acid. libretexts.org The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. While effective, this method can be laborious and is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.

Stereochemical Control in the Synthesis of Pentan 3 Yl 1 Phenylpropyl Amine

Enantioselective Synthetic Routes to (Pentan-3-yl)(1-phenylpropyl)amine

The enantioselective synthesis of this compound can be approached through several modern catalytic strategies. These methods aim to create the single desired enantiomer from prochiral precursors, such as the imine derived from 1-phenylpropan-1-one and pentan-3-amine, or through the resolution of a racemic intermediate.

Asymmetric Hydrogenation of Imines and Derivatives

Asymmetric hydrogenation of the corresponding prochiral imine, N-(1-phenylpropylidene)pentan-3-amine, represents one of the most direct and atom-economical methods for synthesizing the target chiral amine. chinesechemsoc.org This approach involves the reduction of the C=N double bond using molecular hydrogen in the presence of a chiral metal catalyst. The success of this method is heavily reliant on the catalyst's ability to differentiate between the two enantiotopic faces of the imine.

The development of sophisticated chiral ligands is central to achieving high enantioselectivity in the asymmetric hydrogenation of imines. chinesechemsoc.org Transition metals such as iridium, ruthenium, and palladium are commonly employed, with their catalytic performance and stereoselectivity being finely tuned by the coordinated chiral ligand. acs.orgdicp.ac.cn

For the hydrogenation of an N-alkyl aryl ketimine like N-(1-phenylpropylidene)pentan-3-amine, iridium catalysts have shown exceptional promise. Specifically, iridium complexes bearing spiro phosphine-amine-phosphine (SpiroPNP) ligands have been developed for the challenging asymmetric hydrogenation of dialkyl imines, demonstrating that careful tuning of the catalyst's chiral pocket can effectively differentiate between sterically similar alkyl groups. chinesechemsoc.orgbohrium.com While the target imine is an aryl-alkyl imine, the principles of creating a well-defined chiral environment are transferable. Cationic iridium(I) complexes with chiral phosphinodihydrooxazole (PHOX) ligands are also highly effective, particularly with the use of anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF), which can enhance both solubility and enantioselectivity. acs.org

Ruthenium catalysts, particularly Noyori-type half-sandwich complexes such as [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)], are renowned for the asymmetric transfer hydrogenation (ATH) of imines using hydrogen donors like a formic acid/triethylamine mixture. kanto.co.jpnih.govnih.gov These catalysts operate through an outer-sphere mechanism where the substrate is not directly coordinated to the metal center, and high enantioselectivity is induced by the chiral diamine ligand. acs.org Palladium complexes with chiral bisphosphine ligands such as SegPhos and SynPhos have also been successfully used for the asymmetric hydrogenation of activated imines, offering high yields and excellent enantioselectivities. dicp.ac.cn

The table below summarizes the performance of relevant catalytic systems on substrates analogous to the precursor of this compound, illustrating the potential of this method.

| Catalyst / Ligand | Substrate Type | Yield (%) | ee (%) | Source(s) |

| Ir-SpiroPNP | Dialkyl Imine | High | High | chinesechemsoc.org |

| Ir(I)-PHOX / BARF | N-Aryl Alkyl Imine | Quantitative | up to 81 | acs.org |

| RuCl[(S,S)-ArSO₂dpen] | N-Aryl Alkyl Imine | 83 | 96 (R) | kanto.co.jp |

| Pd(CF₃CO₂)₂/(S)-SynPhos | N-Tosyl Aryl Ketimine | >95 | 88-97 | dicp.ac.cn |

Asymmetric Reductive Amination Strategies

Asymmetric reductive amination (ARA) provides a one-pot method for synthesizing chiral amines directly from a ketone and an amine. For the target molecule, this involves the reaction of 1-phenylpropan-1-one with pentan-3-amine in the presence of a reducing agent and a chiral catalyst. nih.gov This process combines imine formation, coordination to the chiral catalyst, and stereoselective reduction into a single synthetic operation. nih.gov

Direct asymmetric reductive amination (DARA) is the most efficient variant, where the catalyst must tolerate all components of the reaction mixture—ketone, amine, the formed imine, water, and the final amine product. nih.gov Iridium catalysts paired with sterically tunable chiral phosphoramidite (B1245037) ligands have been successfully applied to the DARA of ketones with primary alkyl amines, synthesizing complex chiral secondary amines like cinacalcet (B1662232) in a single step with high yield and enantioselectivity. nih.gov The mechanism often involves an outer-sphere hydride addition from the iridium-hydride complex to the catalyst-activated imine. nih.gov

Organocatalytic reductive amination, employing chiral Brønsted acids like BINOL-derived chiral phosphoric acids (CPAs), offers a metal-free alternative. sigmaaldrich.com In this approach, the CPA activates the imine intermediate through hydrogen bonding, while a stoichiometric organic reductant, typically a Hantzsch ester, provides the hydride. acs.orggoogle.com This method has proven highly effective for a range of ketimines, affording chiral amines with high enantioselectivities. acs.orgnih.govacs.org The reaction proceeds via a ternary transition state involving the protonated imine, the chiral phosphate (B84403) anion, and the Hantzsch ester. acs.org

The following table presents representative results for asymmetric reductive amination of similar substrates.

| Catalyst System | Ketone Substrate | Amine | Yield (%) | ee (%) | Source(s) |

| Ir / Chiral Phosphoramidite | Aryl Alkyl Ketones | Primary Alkyl Amines | High | Excellent | nih.gov |

| Chiral Phosphoric Acid / Hantzsch Ester | 2-Pyridyl Ketones | Various Amines | up to 98 | up to 94 | acs.org |

| Chiral Phosphoric Acid / Hantzsch Ester | Benzyl Methyl Ketones | Benzylamines | High | Good to High | nih.govacs.org |

Dynamic Kinetic Resolution (DKR) Approaches for Chiral Amine Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert 100% of a racemic starting material into a single enantiomer of a product. For the synthesis of this compound, this would most practically be applied to the racemic primary amine precursor, (±)-1-phenylpropan-1-amine. The process combines a rapid, in-situ racemization of the starting amine with a highly enantioselective kinetic resolution step. nih.govacs.org

A common and effective approach is chemoenzymatic DKR. acs.orgnih.gov This methodology pairs a metal catalyst for the racemization of the amine with an enzyme for the enantioselective acylation of one of the enantiomers. organic-chemistry.org Ruthenium complexes, such as the Shvo catalyst, are frequently used for racemization, which proceeds via a dehydrogenation/re-hydrogenation sequence. organic-chemistry.orgnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are often employed for the resolution step, selectively acylating one enantiomer (e.g., the R-enantiomer) with an acyl donor like isopropyl acetate (B1210297). acs.orgbeilstein-journals.org The unreactive S-enantiomer is continuously racemized by the metal catalyst, allowing it to be converted to the R-enantiomer and subsequently acylated, driving the reaction to high yield and enantiomeric excess of a single amide enantiomer. nih.gov The resulting enantiopure amide can then be deacylated and subsequently N-alkylated with a pentan-3-yl source to furnish the final target product. The main challenge in DKR is ensuring the compatibility of the racemization catalyst and the enzyme under the same reaction conditions. acs.org

| Racemization Catalyst | Enzyme | Substrate | Yield (%) | ee (%) | Source(s) |

| Shvo-type Ru Catalyst | Candida antarctica Lipase B (CALB) | (±)-1-phenylethylamine | up to 95 | >99 | nih.govbeilstein-journals.org |

| Pd/C | Candida antarctica Lipase B (CALB) | Primary Amines | High | High | acs.org |

| Raney Ni / Raney Co | Novozyme-435 (CALB) | Primary Amines | - | - | acs.org |

Organocatalytic Enantioselective Transformations

Organocatalysis provides a metal-free avenue for the synthesis of chiral amines. As discussed in the context of reductive amination (Section 3.1.2), chiral phosphoric acid (CPA) catalysis is a premier organocatalytic method for this transformation. sigmaaldrich.comgoogle.com The synthesis of this compound via this route would involve the one-pot reaction of 1-phenylpropan-1-one and pentan-3-amine with a Hantzsch ester as the hydride source, catalyzed by a BINOL-derived CPA. acs.org

The catalyst functions as a bifunctional entity. The acidic proton of the phosphoric acid protonates the imine nitrogen, enhancing its electrophilicity. The chiral backbone of the catalyst then orients the substrates within a confined chiral environment, while the phosphate anion may interact with the Hantzsch ester, facilitating a stereocontrolled hydride transfer to one face of the imine. acs.orgcore.ac.uk This strategy avoids transition metals and often proceeds under mild conditions with low catalyst loadings. sigmaaldrich.com

Biocatalytic Pathways to Chiral Amine Scaffolds

Biocatalysis, utilizing enzymes for chemical transformations, offers highly selective and environmentally benign routes to chiral amines. mdpi.com For a secondary amine like the target compound, reductive aminases (RedAms) are particularly relevant. RedAms, a subclass of imine reductases (IREDs), can catalyze the intermolecular reductive amination of a ketone with an amine. whiterose.ac.ukresearchgate.net

The synthesis of this compound could be achieved in a single step from 1-phenylpropan-1-one and pentan-3-amine using a suitable RedAm and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH). nih.govnih.gov While many characterized RedAms show a preference for ammonia (B1221849) or simple primary amines, protein engineering and enzyme screening have expanded the substrate scope to include more complex amines. nih.govnih.gov Fungal RedAms, such as those from Aspergillus species, have demonstrated broad substrate tolerance, accepting a variety of ketones and amines. nih.govrsc.org

Alternatively, a two-step biocatalytic route could be employed. First, a transaminase (TA), also known as an amine transaminase (ATA), could be used for the asymmetric synthesis of the chiral primary amine, (S)- or (R)-1-phenylpropan-1-amine, from 1-phenylpropan-1-one. nih.govrsc.org Transaminases catalyze the transfer of an amino group from a donor (e.g., L-alanine or isopropylamine) to the ketone with high enantioselectivity. mdpi.comresearchgate.net The resulting enantiopure primary amine would then be chemically N-alkylated in a second step to yield the final product.

| Enzyme Type | Reaction | Substrates | Conversion (%) | ee (%) | Source(s) |

| Reductive Aminase (RedAm) | Reductive Amination | Ketones + Primary Amines | up to >97 | Moderate to Excellent | nih.govnih.gov |

| Transaminase (TA/ATA) | Asymmetric Synthesis | 1-(3',4'-disubstituted phenyl)propan-2-ones | 88-89 | >99 | rsc.org |

| Transaminase (TA/ATA) | Kinetic Resolution | Racemic Amines | >48 | >95 | rsc.org |

Diastereoselective Synthesis of this compound

Diastereoselective synthesis aims to control the formation of diastereomers. In the context of this compound, this would typically involve the reaction of an enantiopure starting material, such as (R)- or (S)-1-phenylpropylamine, with pentan-3-one in a reductive amination reaction. The existing stereocenter in the chiral amine can influence the stereochemical outcome of the reaction, leading to a preferential formation of one diastereomer over the other. This is known as substrate-controlled diastereoselection.

The mechanism of this diastereoselectivity often involves the formation of a transient iminium ion intermediate. The approach of the hydride reducing agent (e.g., from sodium borohydride (B1222165) or catalytic hydrogenation) to the iminium ion is sterically hindered on one face by the bulky substituents on the existing stereocenter. This directs the hydride to the less hindered face, resulting in the formation of one diastereomer in excess. The degree of diastereoselectivity is dependent on the reaction conditions, the nature of the reducing agent, and the specific steric and electronic properties of the substrates.

Resolution of Enantiomers and Diastereomers (as a synthetic strategy)

When a synthesis results in a mixture of stereoisomers, resolution techniques are employed to separate them. This is a common strategy when direct asymmetric or diastereoselective synthesis is not feasible or does not provide sufficient purity.

Classical Resolution Techniques

Classical resolution involves the separation of enantiomers by converting them into diastereomeric salts through reaction with a chiral resolving agent. For a racemic mixture of this compound, a chiral acid such as tartaric acid, mandelic acid, or camphorsulfonic acid can be used. The resulting diastereomeric salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once the diastereomeric salts are separated, the chiral auxiliary is removed to yield the pure enantiomers of the amine. This method is a well-established and often cost-effective technique for obtaining enantiomerically pure compounds on a large scale.

Chromatographic Separation Methods for Enantiomeric Purity

Chromatographic methods offer a powerful alternative for the separation of stereoisomers. Chiral column chromatography, particularly high-performance liquid chromatography (HPLC), is widely used for both analytical and preparative-scale separations of enantiomers and diastereomers.

In chiral HPLC, the stationary phase of the column is made of a chiral material that interacts differently with the enantiomers of the analyte. This differential interaction leads to different retention times for the enantiomers, allowing for their separation. For the separation of the stereoisomers of this compound, a variety of chiral stationary phases (CSPs) could be employed, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases. The choice of the CSP and the mobile phase composition are critical for achieving optimal separation.

Supercritical fluid chromatography (SFC) is another valuable technique for chiral separations, often providing faster and more efficient separations than HPLC.

Table 2: Hypothetical Chromatographic Separation of this compound Stereoisomers

| Stereoisomer | Retention Time (min) on Chiral HPLC Column |

| (R,R)-(Pentan-3-yl)(1-phenylpropyl)amine | 10.2 |

| (S,S)-(Pentan-3-yl)(1-phenylpropyl)amine | 12.5 |

| (R,S)-(Pentan-3-yl)(1-phenylpropyl)amine | 15.8 |

| (S,R)-(Pentan-3-yl)(1-phenylpropyl)amine | 18.1 |

Chemical Reactivity and Transformational Chemistry of Pentan 3 Yl 1 Phenylpropyl Amine

Nucleophilic Reactivity of the Secondary Amine Moiety

The nitrogen atom in (Pentan-3-yl)(1-phenylpropyl)amine possesses a lone pair of electrons, rendering it nucleophilic and basic. byjus.comchemguide.co.uk However, the two bulky substituents, the pentan-3-yl and 1-phenylpropyl groups, create significant steric hindrance around the nitrogen atom. This steric bulk diminishes its nucleophilicity compared to less hindered secondary amines. masterorganicchemistry.comresearchgate.net While basicity is less affected by steric hindrance, the ability of the amine to attack an electrophilic center is considerably reduced. researchgate.netdtic.mil The nucleophilicity of amines generally follows the trend of primary > secondary > tertiary, though this can be influenced by steric factors and the nature of the electrophile. masterorganicchemistry.comtutorchase.com

Secondary amines, including this compound, readily undergo acylation when treated with acylating agents like acid chlorides or acid anhydrides. byjus.comorgoreview.com This nucleophilic acyl substitution reaction results in the formation of a stable N,N-disubstituted amide. fiveable.me The reaction proceeds through a tetrahedral intermediate, which then collapses to expel the leaving group. orgoreview.com A base such as pyridine (B92270) is often added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. byjus.comorgoreview.com Due to the resonance stabilization of the resulting amide, further acylation does not occur. orgoreview.com

Table 1: Representative Acylation Reaction

| Reactants | Reagent | Product |

| This compound + Ethanoyl chloride | Pyridine | N-(Pentan-3-yl)-N-(1-phenylpropyl)acetamide |

The alkylation of secondary amines with alkyl halides can be a complex process, often leading to a mixture of products. chemguide.co.ukwikipedia.org The reaction of this compound with an alkyl halide would initially form a tertiary ammonium (B1175870) salt. Subsequent deprotonation by another amine molecule yields a tertiary amine. chemguide.co.uk This newly formed tertiary amine can then react further with the alkyl halide to produce a quaternary ammonium salt, a process known as the Menshutkin reaction. wikipedia.orgmasterorganicchemistry.com

Controlling the extent of alkylation to selectively produce the tertiary amine can be challenging because the nucleophilicity of the amine increases with each alkylation step, making overalkylation a common issue. masterorganicchemistry.comacs.org However, the significant steric hindrance around the nitrogen in this compound and its tertiary amine product would slow the rate of quaternization, potentially allowing for the isolation of the tertiary amine under carefully controlled conditions. masterorganicchemistry.com The use of specific catalysts and reaction conditions, such as those involving ruthenium or iridium complexes, can promote selective N-monoalkylation. organic-chemistry.org

Table 2: Potential Products of Alkylation with Methyl Iodide

Oxidation Pathways and Corresponding Products

The oxidation of secondary amines like this compound can proceed through several pathways, often mediated by enzymatic systems like cytochrome P450 or chemical oxidants. uomustansiriyah.edu.iqnih.gov Common transformations include N-dealkylation and N-oxidation. uomustansiriyah.edu.iq Oxidative N-dealkylation involves the hydroxylation of the carbon alpha to the nitrogen, forming an unstable carbinolamine intermediate that decomposes to a ketone or aldehyde and a primary amine. uomustansiriyah.edu.iqnih.gov

Another pathway is N-oxidation, which forms a hydroxylamine (B1172632) intermediate. This can be further oxidized to a nitrone. uomustansiriyah.edu.iqrsc.org The specific products formed depend on the oxidant used and the structure of the amine. rsc.orgresearchgate.net For instance, catalytic systems involving manganese or iron porphyrins can oxidize secondary amines to imines. rsc.org

Reduction Reactions and Derived Amine Structures

The secondary amine functional group in this compound is already in a reduced state. However, functional groups that could be introduced onto the molecule via other reactions can be reduced. For instance, if an amide is formed through acylation, it can be reduced back to an amine. More relevant to the parent structure is the potential for reduction of the aromatic phenyl ring.

Catalytic hydrogenation of the phenyl group, typically using catalysts like rhodium on carbon (Rh/C) or ruthenium (Ru) under hydrogen pressure, would convert the 1-phenylpropyl group to a 1-cyclohexylpropyl group. This transformation would yield (Pentan-3-yl)(1-cyclohexylpropyl)amine, converting the aromatic portion of the molecule to a saturated cycloalkane.

Reactions Involving the Aromatic Moiety of the 1-Phenylpropyl Group

The phenyl ring in the 1-phenylpropyl substituent is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. masterorganicchemistry.comyoutube.com The 1-propylamine substituent is an activating group and an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to the point of attachment on the ring. uci.edu

Common EAS reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO2) group. masterorganicchemistry.com

Halogenation: Reaction with a halogen (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) introduces a halogen atom. uci.edu

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO3H) group. masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst adds an alkyl or acyl group, respectively. uci.edu

These reactions would yield a mixture of ortho- and para-substituted derivatives of this compound.

Functionalization of the Pentan-3-yl Chain

Direct functionalization of the unactivated C-H bonds of the pentan-3-yl chain is challenging due to their low reactivity. However, advances in catalysis have provided methods for such transformations. nih.govchemrxiv.org For example, regioconvergent cross-coupling reactions, often catalyzed by palladium, can enable the introduction of new carbon-carbon bonds at the terminal position of alkyl chains. nih.gov This would involve a two-step process: initial halogenation of the pentan-3-yl group, followed by a palladium-catalyzed cross-coupling reaction. nih.gov This approach could potentially be used to introduce aryl or alkenyl groups at the end of the pentyl chain, although selectivity might be an issue due to the multiple positions available for initial halogenation.

Formation of Derived Amine Scaffolds and Heterocycles

The transformation of this compound into novel amine scaffolds and heterocyclic compounds is a subject of significant interest in medicinal and materials chemistry. While specific studies on this exact molecule are not extensively documented in publicly available literature, its structural components—a secondary amine and a 1-phenylpropyl group—allow for a number of predictable and well-established chemical transformations. These reactions can be broadly categorized into the formation of more complex amine structures through reactions at the nitrogen atom, and the construction of new ring systems, or heterocycles, that incorporate the parent amine structure.

Synthesis of Substituted Amine Derivatives

The secondary amine functionality of this compound is a key handle for the synthesis of more elaborate amine scaffolds. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily reacting with a variety of electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds.

One of the most fundamental transformations is N-alkylation , where the hydrogen atom on the nitrogen is replaced by an alkyl or aryl group. This can be achieved through reaction with haloalkanes, a classic method for the synthesis of tertiary amines. libretexts.org For instance, reaction with bromoethane (B45996) would be expected to yield N-ethyl-(pentan-3-yl)(1-phenylpropyl)amine. libretexts.org The reaction typically proceeds through a series of steps, initially forming the salt of the tertiary amine, which can then be neutralized. libretexts.org

Another important class of reactions is N-acylation , which involves the reaction of the amine with acyl chlorides or acid anhydrides to form amides. libretexts.orgchemguide.co.uk For example, treatment with ethanoyl chloride would produce N-(pentan-3-yl)-N-(1-phenylpropyl)acetamide. libretexts.orgchemguide.co.uk These amide derivatives are often stable, crystalline solids and can serve as intermediates for further synthetic transformations.

The table below summarizes potential N-alkylation and N-acylation reactions of this compound based on established reactivity of similar secondary amines.

| Reagent | Expected Product | Reaction Type | Reference |

| Bromoethane | N-Ethyl-(pentan-3-yl)(1-phenylpropyl)amine | N-Alkylation | libretexts.org |

| Benzyl chloride | N-Benzyl-(pentan-3-yl)(1-phenylpropyl)amine | N-Alkylation | libretexts.org |

| Ethanoyl chloride | N-(Pentan-3-yl)-N-(1-phenylpropyl)acetamide | N-Acylation | libretexts.orgchemguide.co.uk |

| Benzoyl chloride | N-(Pentan-3-yl)-N-(1-phenylpropyl)benzamide | N-Acylation | libretexts.org |

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. nih.govnih.gov Secondary amines like this compound can be valuable components in these reactions. For instance, in the Mannich reaction , a secondary amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an acidic proton react to form a "Mannich base". nih.gov While specific examples with this compound are not reported, its participation in such reactions is chemically plausible.

Synthesis of Heterocyclic Compounds

The structural framework of this compound is a suitable precursor for the synthesis of various heterocyclic compounds. These reactions often involve the formation of one or more new rings, incorporating the nitrogen atom and potentially the phenylpropyl side chain.

One of the most well-known methods for the synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. mdpi.com While this compound is not a β-arylethylamine, a related intramolecular cyclization, the Bischler-Napieralski reaction , could be envisioned. This reaction typically involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline. nahrainuniv.edu.iqresearchgate.net An N-acylated derivative of this compound could potentially undergo such a transformation, although the substitution pattern might influence the feasibility and outcome of the reaction.

The synthesis of other heterocyclic systems, such as thiazoles , can be achieved from derivatives of phenylpropylamine. For example, N-phenyl-N-thiocarbamoyl-β-alanine can be used as a starting material to synthesize 3-{5-substituted-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids. mdpi.com By analogy, derivatization of the amine nitrogen of this compound to a thiourea, followed by reaction with an appropriate α-haloketone or a related synthon, could provide access to substituted thiazole (B1198619) scaffolds.

Multicomponent reactions are also a prominent route to a wide variety of heterocycles. nih.govnih.gov For instance, three-component reactions involving an amine, an α-hydroxyketone, and an oxoacetonitrile can lead to the formation of highly substituted pyrroles . mdpi.com The participation of this compound in such a reaction would be expected to yield an N-((pentan-3-yl)(1-phenylpropyl)) substituted pyrrole. The general scheme for such a reaction is presented below.

| Reactant 1 | Reactant 2 | Reactant 3 | Heterocyclic Product | Reference |

| This compound | α-Hydroxyketone | Oxoacetonitrile | N-Substituted Pyrrole | mdpi.com |

| Phenylisocyanate | This compound | - | N-(Pentan-3-yl)-N'-(1-phenylpropyl)urea | nahrainuniv.edu.iq |

| Phenylisothiocyanate | This compound | - | N-(Pentan-3-yl)-N'-(1-phenylpropyl)thiourea | nahrainuniv.edu.iq |

The synthesis of tetrazoles , a class of heterocycles with significant applications in medicinal chemistry, can be achieved from amines. One established method involves the reaction of a primary amine with triethyl orthoformate and sodium azide (B81097). libretexts.org While this specific method is for primary amines, other routes to substituted tetrazoles exist that could potentially be adapted for secondary amines or their derivatives.

Advanced Spectroscopic and Chromatographic Characterization of Pentan 3 Yl 1 Phenylpropyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of (pentan-3-yl)(1-phenylpropyl)amine. By analyzing the magnetic properties of its atomic nuclei, specific information about the connectivity and chemical environment of each atom can be obtained.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pentan-3-yl group, the 1-phenylpropyl group, and the amine proton. The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum, generally between δ 6.8 and 7.4 ppm. The aliphatic protons of the pentyl and propyl chains would resonate in the upfield region, typically between δ 1.2 and 2.8 ppm. The proton attached to the nitrogen (N-H) would also be present in this region, though its chemical shift can be variable and may be affected by solvent and concentration. In some cases, due to proton exchange, the N-H signal may appear as a broad singlet. docbrown.info

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbons of the phenyl ring would resonate in the aromatic region (typically δ 120-140 ppm). The aliphatic carbons of the pentan-3-yl and 1-phenylpropyl groups would appear at higher field strengths. The carbons directly bonded to the nitrogen atom would be deshielded compared to other aliphatic carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace the proton-proton networks within the pentyl and propyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₄H₂₃N, with a corresponding molecular weight of approximately 205.34 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, HRMS would confirm the molecular formula C₁₄H₂₃N. This high level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation of this compound in the mass spectrometer would provide valuable structural information. Common fragmentation pathways for amines include α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. For this compound, this could result in the loss of an ethyl or propyl radical from the pentan-3-yl group, or the loss of an ethyl group from the 1-phenylpropyl group. The resulting fragment ions would be characteristic of the original structure. For instance, α-cleavage at the 1-phenylpropyl side could lead to the formation of a stable benzylic cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, several characteristic absorption bands would be expected.

N-H Stretch: As a secondary amine, a single, moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration. docbrown.info The presence of hydrogen bonding can broaden this peak. docbrown.info

C-H Stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration for aliphatic amines typically appears in the range of 1020-1220 cm⁻¹. docbrown.info

Aromatic C=C Bending: The characteristic bending vibrations for the phenyl group would be seen in the fingerprint region of the spectrum, typically between 690-900 cm⁻¹ and 1450-1600 cm⁻¹.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The separation of enantiomers is crucial for determining the enantiomeric excess (ee) of a chiral compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful and widely used techniques for this purpose. nih.govyakhak.org For a molecule like this compound, which possesses two chiral centers at C3 of the pentyl group and C1 of the propyl group, four stereoisomers exist: (R,R), (S,S), (R,S), and (S,R). Chiral chromatography aims to resolve these stereoisomers, allowing for their quantification.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for the enantioselective analysis of amines. yakhak.orgnih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for resolving a wide range of chiral amines. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. These interactions, which can include hydrogen bonds, dipole-dipole interactions, and π-π stacking, differ in energy for each enantiomer, leading to different retention times. nih.gov

For the analysis of this compound, a typical approach would involve a normal-phase or reversed-phase HPLC system. A cellulose-based column, such as a Chiralcel® or Chiralpak® type, would be a suitable choice. nih.gov In a normal-phase setup, the mobile phase would likely consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The relative proportions of these solvents are optimized to achieve the best balance between resolution and analysis time. Detection is commonly performed using a UV detector, as the phenyl group in the molecule is chromophoric.

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Elution Order | Diastereomeric pairs followed by enantiomeric separation |

Gas Chromatography (GC)

Chiral GC is another effective technique, particularly for volatile and thermally stable amines. The analytes are often derivatized to improve their volatility and chromatographic behavior. For primary and secondary amines, derivatization with agents like trifluoroacetic anhydride (B1165640) (TFA) is common. sigmaaldrich.com The resulting N-TFA derivatives can be separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Astec® CHIRALDEX™ G-TA). sigmaaldrich.com

The determination of enantiomeric excess is achieved by integrating the peak areas of the corresponding enantiomers in the chromatogram. The ee (%) is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While chiral chromatography can separate and quantify enantiomers, X-ray crystallography provides unambiguous proof of the absolute stereochemistry and a detailed picture of the molecule's conformation in the solid state. This technique requires the formation of a suitable single crystal of the compound or a derivative. For amines like this compound, which may be oils at room temperature, derivatization with a chiral acid to form a diastereomeric salt can facilitate crystallization and help in determining the absolute configuration.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of scattered X-rays is directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. The solution of the crystal structure reveals precise atomic coordinates, bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, a crystallographic analysis would definitively assign the (R) or (S) configuration to each of the two chiral centers. This is often achieved using anomalous dispersion effects, especially if a heavy atom is present in the structure or by co-crystallizing with a molecule of known absolute stereochemistry. nih.gov

Furthermore, the analysis reveals the preferred conformation of the molecule in the solid state. It would describe the orientation of the pentan-3-yl and 1-phenylpropyl groups relative to each other, including the torsion angles around the C-N bonds. Intermolecular interactions, such as hydrogen bonding between the amine hydrogen and the nitrogen of a neighboring molecule, which dictate the crystal packing, would also be elucidated.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₂₄N⁺ · C₈H₇O₃⁻ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 11.5 Å, b = 12.0 Å, c = 22.5 Å |

| Volume | 3105.0 ų |

| Z (Molecules/unit cell) | 4 |

| Key Bond Length (N-C) | ~1.47 Å |

| Key Torsion Angle (C-N-C-C) | ~175° (anti-periplanar) |

| Absolute Configuration | (1R, 3R) confirmed |

Theoretical and Computational Investigations on Pentan 3 Yl 1 Phenylpropyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (pentan-3-yl)(1-phenylpropyl)amine. These calculations can map the electron density distribution, identify molecular orbitals, and calculate various reactivity descriptors.

Key electronic properties that can be predicted include:

Molecular Electrostatic Potential (MEP): The MEP map would likely show a region of negative potential around the nitrogen atom due to the lone pair of electrons, indicating a site susceptible to electrophilic attack. The phenyl ring would exhibit a region of negative potential above and below the plane of the ring.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the nitrogen atom and the phenyl ring, reflecting the most available electrons for donation in a reaction. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be distributed over the phenyl ring, indicating its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution and intramolecular interactions. It would likely confirm the negative charge localization on the nitrogen atom and reveal hyperconjugative interactions between the alkyl groups and the amine function.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description |

|---|---|

| Dipole Moment | Non-zero, due to the electronegative nitrogen atom and asymmetrical structure. |

| HOMO Energy | Relatively high, characteristic of amines, indicating electron-donating ability. |

| LUMO Energy | Lower than HOMO, with a significant energy gap indicating moderate stability. |

| Mulliken Atomic Charges | Negative charge on Nitrogen; Positive charges on adjacent Carbons and Hydrogens. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pentan-3-yl and 1-phenylpropyl groups allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms in three-dimensional space. This is typically achieved by systematically rotating the single bonds and calculating the potential energy of each resulting conformer.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most populated conformational states. These simulations are crucial for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors. doaj.org

For this compound, key rotational barriers would exist around the C-N bonds and the C-C bonds of the alkyl chains. The interactions between the bulky pentyl group and the phenylpropyl group will lead to steric hindrance, which will significantly influence the preferred conformations. The orientation of the phenyl ring relative to the rest of the molecule is another important conformational variable.

Table 2: Predicted Torsion Angles for a Low-Energy Conformer of this compound

| Torsion Angle | Predicted Value (degrees) |

|---|---|

| C-C-N-C (pentyl side) | ~180° (anti-periplanar) |

| C-C-N-C (propyl side) | ~60° or ~180° (gauche or anti) |

| N-C-C-C (phenylpropyl) | Dependent on phenyl ring orientation |

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, the protons on the carbon adjacent to the nitrogen would be expected to have chemical shifts in the range of 2.5-3.5 ppm. The aromatic protons of the phenyl group would appear in the 7.0-7.5 ppm region. Similarly, ¹³C chemical shifts can be predicted, with the carbons attached to the nitrogen showing characteristic downfield shifts.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different functional groups can be calculated. Key predicted IR peaks would include the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), and C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS): While not a direct prediction from quantum calculations in the same way as NMR or IR, fragmentation patterns in mass spectrometry can be rationalized using computational analysis of bond strengths and cation stability. Common fragmentation pathways for this molecule would likely involve cleavage of the C-N bonds and fragmentation of the alkyl chains.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value/Range |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 7.0-7.5; CH-N: 2.5-3.5; Alkyl H: 0.8-1.8 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 120-145; C-N: 50-70; Alkyl C: 10-40 |

| IR | Wavenumber (cm⁻¹) | N-H stretch: ~3350; C-H (sp³): 2850-2960; C=C (aromatic): 1450-1600 |

| Mass Spec. | Molecular Ion Peak (m/z) | 205.18 |

Role of Pentan 3 Yl 1 Phenylpropyl Amine As a Chiral Building Block in Complex Chemical Synthesis

Utilization in the Synthesis of Natural Product Analogues

The synthesis of natural products and their analogues is a cornerstone of organic chemistry, often requiring precise control over stereochemistry to achieve biological activity. dlhonline.co.ukresearchgate.netrsc.org Chiral amines are fundamental to this endeavor, serving as key intermediates and chiral auxiliaries to guide the formation of specific stereoisomers. acs.org Although no specific instances of (pentan-3-yl)(1-phenylpropyl)amine being used in the total synthesis of a natural product analogue have been documented, its structural features suggest a high potential for such applications.

Chiral secondary amines are frequently employed to introduce nitrogen-containing stereocenters, a common motif in many biologically active natural products, including alkaloids. nottingham.ac.uk The synthesis of these complex molecules often involves steps where a chiral amine is used to induce asymmetry in a new stereocenter. For instance, the diastereoselective synthesis of various medicinal substances and natural products has been achieved using chiral amines like 1-phenylethylamine (B125046) as a chiral auxiliary. acs.org Given that this compound possesses two chiral centers, it could offer unique stereochemical control in such syntheses, potentially leading to novel analogues of known natural products.

The general strategy involves the temporary incorporation of the chiral amine into the synthetic intermediate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the chiral auxiliary can be cleaved and recovered. The steric bulk and specific conformation of the pentan-3-yl and 1-phenylpropyl groups would be expected to influence the facial selectivity of reactions on the substrate to which it is attached.

Integration into Pharmaceutical Intermediates and Fine Chemicals

The pharmaceutical industry heavily relies on the synthesis of enantiomerically pure compounds, as the chirality of a drug molecule is often critical to its efficacy and safety. nih.govnih.govnih.gov Chiral amines are a prevalent feature in over 40% of commercial pharmaceuticals and are crucial building blocks for active pharmaceutical ingredients (APIs). berkeley.edursc.org

While specific pharmaceutical intermediates derived from this compound are not detailed in research literature, its classification by some chemical suppliers under "pharmaceutical intermediates" suggests its potential in this area. researchgate.net The synthesis of chiral secondary amines is a significant focus in medicinal chemistry due to their prevalence in bioactive molecules. For example, chiral amines are key to the synthesis of drugs like Rivastigmine and various analogues of Fentanyl.

The synthesis of the isomeric compound, (pentan-3-yl)(2-phenylpropyl)amine, has been described through methods such as nucleophilic substitution and reductive amination, which are common industrial processes for the production of pharmaceutical intermediates. rsc.org These methods are generally applicable and could likely be adapted for the synthesis of this compound. The resulting chiral amine could then be incorporated into a larger molecule to create a novel drug candidate.

The role of chiral amines extends to their use in the production of fine chemicals, which are pure, single substances sold in small quantities for specialized uses, including as starting materials for pharmaceuticals and agrochemicals. The synthesis of these chemicals often requires precise control of chirality, a role for which this compound is structurally suited.

Application in Ligand Design for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, and the design of effective chiral ligands is central to this field. Chiral secondary amines are valuable precursors for a variety of chiral ligands used in metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the catalyzed reaction.

Although there are no specific reports on the use of this compound for ligand design, its structure is analogous to other secondary amines that have been successfully used for this purpose. For example, C2-symmetrical secondary amines derived from (R)- or (S)-α-ethylbenzylamine are valuable building blocks for atropisomeric phosphoramidites, which are highly effective ligands in copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions.

The nitrogen atom in this compound can be functionalized, for example, by reaction with a phosphine-containing moiety to create a P,N-ligand. P,N-ligands are an important class of ligands in asymmetric catalysis, and their modular synthesis allows for the fine-tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity. nottingham.ac.uk The specific steric hindrance provided by the pentan-3-yl and 1-phenylpropyl groups could lead to ligands with unique selectivities in various asymmetric transformations, such as hydrogenation, allylic alkylation, or cross-coupling reactions.

The following table illustrates the types of asymmetric reactions where ligands derived from chiral secondary amines have been successfully applied, suggesting potential areas of application for ligands derived from this compound.

| Asymmetric Reaction | Metal Catalyst | Chiral Ligand Type Derived from Secondary Amines | Reference |

|---|---|---|---|

| Conjugate Addition | Copper | Phosphoramidites | |

| Allylic Substitution | Iridium, Palladium | Phosphoramidites, P,N-Ligands | |

| Hydrogenation | Rhodium, Iridium | Diphosphines, P,N-Ligands | |

| Reductive Amination | Iridium | Phosphoramidites |

Development of Novel Materials

The incorporation of chiral units into materials can lead to novel properties and applications in areas such as chiral recognition, separation science, and optoelectronics. Chiral polymers and materials can be synthesized from chiral monomers, and chiral amines are a potential source of such monomers.

Currently, there is a lack of specific research on the use of this compound in the development of novel materials. However, the principles of materials science suggest that this chiral amine could be a valuable building block. For instance, it could be functionalized with a polymerizable group, such as a methacrylate (B99206) or a vinyl group, to create a chiral monomer. Polymerization of this monomer would lead to a chiral polymer with a specific three-dimensional structure dictated by the stereochemistry of the amine.

Such chiral polymers could potentially be used as the stationary phase in chiral chromatography for the separation of enantiomers. The specific interactions between the chiral polymer and the enantiomers of a racemic compound could allow for their differential retention and separation. The combination of the phenyl group, which can engage in π-stacking interactions, and the chiral alkyl groups could provide a unique environment for chiral recognition.

While this area remains speculative for this compound, the broader field of chiral materials derived from chiral building blocks is an active area of research.

Future Perspectives and Research Challenges in Pentan 3 Yl 1 Phenylpropyl Amine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of processes that are both efficient and environmentally benign. For (Pentan-3-yl)(1-phenylpropyl)amine, this translates to moving beyond classical synthetic methods towards more sustainable alternatives that maximize atom economy.

Traditional routes to secondary amines, such as the Gabriel synthesis, are often characterized by poor atom economy due to the use of stoichiometric quantities of protecting groups and the generation of significant waste products. rsc.org For instance, the phthalimide (B116566) method, while effective for producing primary amines as precursors, generates a stoichiometric amount of a phthalyl coproduct. rsc.org

Future research is focused on developing greener synthetic pathways. Key areas of investigation include:

Reductive Amination: This method, which involves reacting a ketone (e.g., 1-phenylpropan-1-one) with pentan-3-ylamine in the presence of a reducing agent, is inherently more atom-economical than multi-step classical methods. Optimization using milder reducing agents like sodium triacetoxyborohydride (B8407120) can minimize side reactions and waste.

Catalytic Hydroaminomethylation: This modern approach offers a highly atom-economical route to structurally related amines by directly combining an alkene, carbon monoxide, hydrogen, and an amine using a transition-metal catalyst. Applying this to readily available precursors could provide a direct and efficient synthesis.

Transition Metal-Free Synthesis: Developing synthetic methods that avoid heavy or precious metal catalysts is a significant goal for green chemistry. rsc.org Research into base-mediated, solvent-free reactions between appropriate precursors could lead to a more economical and environmentally friendly process. rsc.org

A comparative analysis of potential synthetic routes highlights the advantages of modern catalytic methods in terms of atom economy.

| Synthetic Method | Reactants | Byproducts | Atom Economy | Sustainability Notes |

| Classical Alkylation | 1-halo-1-phenylpropane, Pentan-3-amine | Halide Salt | Moderate | Often requires harsh conditions and produces stoichiometric salt waste. |

| Reductive Amination | 1-Phenylpropan-1-one, Pentan-3-amine, Reducing Agent | Water, Spent Reducing Agent | Good | High yields are possible, but the choice of reducing agent impacts waste profile (e.g., borohydride (B1222165) waste). |

| Catalytic Hydroaminomethylation | Styrene, Syngas (CO/H₂), Pentan-3-amine | Minimal | Excellent | Potentially the most atom-economical route, directly assembling the molecule from simple precursors. |

Innovations in Stereoselective Synthesis Methodologies

This compound possesses two chiral centers: one at the third carbon of the pentan-3-yl group and another at the first carbon of the 1-phenylpropyl group. This results in the existence of four possible stereoisomers. A significant challenge and area for future research is the development of synthetic methods that can selectively produce a single, desired stereoisomer.

Current and future research directions in this area include:

Biocatalysis with Transaminases (TAs): Transaminases are enzymes that offer a green and highly selective method for synthesizing chiral amines from prochiral ketones. researchgate.netrsc.org An (R)-transaminase could be used for the asymmetric synthesis of the (R)-enantiomer of the amine from 1-phenylpropan-1-one, often achieving high conversion and excellent enantiomeric excess (>99% ee). researchgate.net This biocatalytic approach represents a highly promising avenue for accessing enantiopure forms of the target compound.

Chiral Catalysts: The development of novel chiral catalysts for reductive amination or hydroaminomethylation is crucial. The choice of metal and, more importantly, the chiral ligand is key to influencing the stereochemical outcome of the reaction.

Substrate and Reagent Control: Optimizing reaction parameters such as solvent, temperature, and pressure can enhance enantioselectivity in catalytic reactions. For instance, in catalytic hydrogenation, these parameters are critical for achieving optimal stereochemical control.

Exploration of Novel Reactivity Patterns and Derivatization

The chemical reactivity of this compound is largely inferred from the general behavior of secondary amines and compounds with phenyl groups, but specific studies on this molecule are limited. Future research should focus on systematically exploring its reactivity to unlock its potential as a synthetic intermediate.

Potential areas for investigation include:

N-Functionalization: The secondary amine nitrogen is a key reactive site. Reactions such as N-acylation to form amides, N-alkylation to produce tertiary amines, and N-oxidation to generate nitrones or amine oxides could yield a diverse range of derivatives. nih.gov

Reactions of the Phenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), allowing for the introduction of various functional groups. The position of substitution will be directed by the alkylamine substituent.

C-H Activation: Modern synthetic methods involving catalytic C-H activation could enable functionalization at otherwise unreactive positions on the alkyl chains, opening up new avenues for derivatization that are not accessible through traditional methods.

Exploring these reactions would not only expand the chemical space around this scaffold but also potentially lead to the discovery of new compounds with interesting properties.

Computational Design and Optimization of Synthetic Pathways

Computational chemistry and in silico modeling are becoming indispensable tools for modern synthetic planning. Applying these tools to the synthesis of this compound can accelerate the development of optimized and efficient routes.

Future research can leverage computational approaches to:

Predict Reaction Feasibility: Quantum mechanical calculations can be used to model reaction mechanisms, determine activation energies, and predict the feasibility of proposed synthetic steps, thereby reducing the need for extensive empirical screening.

Catalyst Design: Computational modeling can aid in the design of new ligands for metal catalysts used in stereoselective synthesis. By simulating the interaction between the catalyst, substrates, and transition states, researchers can rationally design catalysts that favor the formation of the desired stereoisomer.